molecular formula C14H18BrNO B4921834 4-bromo-N-cycloheptylbenzamide

4-bromo-N-cycloheptylbenzamide

Cat. No.: B4921834
M. Wt: 296.20 g/mol
InChI Key: HOUGKRWBWFTHFG-UHFFFAOYSA-N
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Description

4-Bromo-N-cycloheptylbenzamide is an organic compound with the molecular formula C14H18BrNO It is a derivative of benzamide, where a bromine atom is substituted at the para position of the benzene ring, and a cycloheptyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cycloheptylbenzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the para position of the benzene ring.

    Amidation Reaction: The brominated benzamide is then reacted with cycloheptylamine under suitable conditions to form this compound. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cycloheptylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cycloheptyl group, using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted benzamide.

    Reduction: Cycloheptylbenzylamine.

    Oxidation: Cycloheptylbenzamide derivatives with oxidized cycloheptyl groups.

Scientific Research Applications

4-Bromo-N-cycloheptylbenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-cycloheptylbenzamide involves its interaction with specific molecular targets. The bromine atom and the cycloheptyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-cyclohexylbenzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    4-Bromo-N-cyclopentylbenzamide: Contains a cyclopentyl group.

    4-Bromo-N-cyclooctylbenzamide: Contains a cyclooctyl group.

Uniqueness

4-Bromo-N-cycloheptylbenzamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-bromo-N-cycloheptylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-12-9-7-11(8-10-12)14(17)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUGKRWBWFTHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 4-bromo-benzoyl chloride (2.0 g, 9.1 mmol) in DCM (20 mL). Cool the solution to 0° C. and add triethylamine (2.54 mL, 18.2 mmol) followed by cycloheptylamine (1.24 g, 10.9 mmol). Warm the mixture to room temperature over 1 h. Wash the mixture with saturated NaHCO3 (15 mL). Collect the organic layer, and extract the aqueous layer with DCM. Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo. Purify the residue by chromatography on silica gel (120 g) eluting with hexane/EtOAc (1:1) to obtain the title compound as a solid (2.5 g, 93%). MS (APCI+) m/z: 296 (M)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.54 mL
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Three
Yield
93%

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